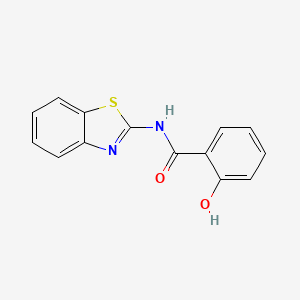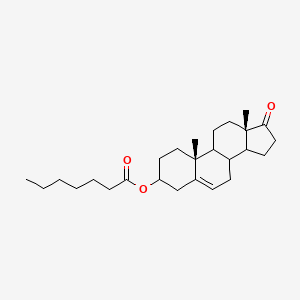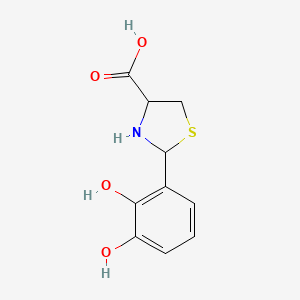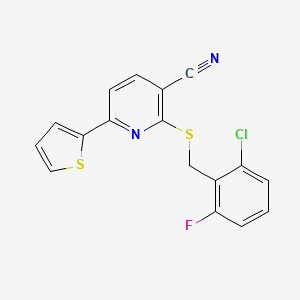![molecular formula C22H42N4O8S2 B11516309 1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11516309.png)
1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,3,3’-Tetra-sec-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide is a complex organic compound characterized by its unique structure, which includes multiple butyl groups and a dioxolo-thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-Tetra-sec-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide typically involves multi-step organic reactions. The process begins with the preparation of the dioxolo-thiadiazole core, followed by the introduction of sec-butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’,3,3’-Tetra-sec-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
1,1’,3,3’-Tetra-sec-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’,3,3’-Tetra-sec-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,3,3’-Tetramethyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide
- 1,1’,3,3’-Tetra-tert-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide
Uniqueness
1,1’,3,3’-Tetra-sec-butyloctahydro-5H,5’H-5,5’-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide is unique due to its specific sec-butyl substitutions, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H42N4O8S2 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1,3-di(butan-2-yl)-5-[1,3-di(butan-2-yl)-2,2-dioxo-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazol-5-yl]-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2-dioxide |
InChI |
InChI=1S/C22H42N4O8S2/c1-9-13(5)23-17-18(24(14(6)10-2)35(23,27)28)32-21(31-17)22-33-19-20(34-22)26(16(8)12-4)36(29,30)25(19)15(7)11-3/h13-22H,9-12H2,1-8H3 |
InChI Key |
LRTSTELZGUFNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2C(N(S1(=O)=O)C(C)CC)OC(O2)C3OC4C(O3)N(S(=O)(=O)N4C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11516255.png)

![methyl 3'-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11516264.png)
![3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11516270.png)
![Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11516284.png)
![2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11516292.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11516293.png)
![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11516303.png)
![4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester](/img/structure/B11516304.png)
![N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11516306.png)
